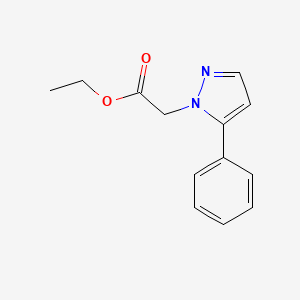

ethyl 5-phenyl-1H-pyrazole-1-acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

ethyl 2-(5-phenylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-12(8-9-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

InChI Key |

OKHYNAJYGHUECC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Phenyl 1h Pyrazole 1 Acetate

Established Synthetic Pathways for the Pyrazole-1-acetate Core

The synthesis of the pyrazole-1-acetate core of the target molecule typically involves a two-stage process: the formation of the 5-phenyl-1H-pyrazole ring, followed by the introduction of the ethyl acetate (B1210297) group at the N-1 position.

Direct Synthesis Strategies from Ester Precursors

Direct synthesis strategies often begin with precursors that already contain an ester functionality. A plausible and efficient route to the 5-phenyl-1H-pyrazole core involves the cyclocondensation of a β-keto ester with a hydrazine (B178648) derivative. For instance, the reaction of ethyl benzoylacetate with hydrazine hydrate (B1144303) would yield 5-phenyl-3-hydroxy-1H-pyrazole. While this provides the 5-phenylpyrazole core, subsequent modification would be necessary to achieve the desired substitution pattern.

A more direct conceptual approach involves the N-alkylation of a pre-formed 5-phenyl-1H-pyrazole ring with an ethyl ester-containing reagent. The reaction of 5-phenyl-1H-pyrazole with ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate is a standard method for introducing the acetate moiety onto the pyrazole (B372694) nitrogen. vulcanchem.com This direct alkylation is a common and effective strategy for the synthesis of N-substituted pyrazoles. semanticscholar.orggoogle.com

| Precursor 1 | Precursor 2 | Product | Key Conditions | Reference |

| 5-phenyl-1H-pyrazole | Ethyl chloroacetate | Ethyl 5-phenyl-1H-pyrazole-1-acetate | Base (e.g., K₂CO₃), Solvent (e.g., DMF), 80°C, 6 h | vulcanchem.com |

| Phenylhydrazine (B124118) | Ethyl (ethoxymethylene)cyanoacetate | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Ethanol, reflux, 6 hours |

Cyclization Reactions Employing Hydrazine Derivatives

The Knorr pyrazole synthesis and related cyclization reactions are foundational methods for constructing the pyrazole ring. tandfonline.com These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. jocpr.comrsc.org To obtain the 5-phenyl-1H-pyrazole core, a suitable 1,3-dicarbonyl precursor bearing a phenyl group is required. For example, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate would lead to the formation of 3-methyl-5-phenyl-1H-pyrazole.

Another effective method is the reaction of an α,β-unsaturated ketone with hydrazine. For instance, the reaction of a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) derivative with hydrazine hydrate can yield a dihydropyrazole, which can then be oxidized to the corresponding pyrazole. vulcanchem.com The reaction of phenylhydrazine with ethyl acetoacetate (B1235776) is a well-established method for producing a pyrazolone (B3327878) derivative, which can be a precursor to other pyrazole compounds. google.comias.ac.in

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Pyrazole Product | Catalyst/Solvent | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-5-pyrazolone | Glacial acetic acid | rasayanjournal.co.in |

| 1,3-Dicarbonyl compounds | Phenylhydrazines | Substituted N-phenyl pyrazoles | 1-Ethyl-3-methylimidazolium Chloride (Ionic Liquid) | jocpr.com |

Development of Novel Synthetic Approaches and Catalyst Systems

Modern synthetic chemistry aims to develop more efficient, environmentally friendly, and versatile methods for the synthesis of complex molecules like this compound.

Green Chemistry Principles in Pyrazole-1-acetate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to reduce environmental impact. thieme-connect.com This includes the use of environmentally benign solvents, such as water, and the development of catalyst-free or reusable catalyst systems. For instance, one-pot, multi-component reactions in aqueous media have been developed for the synthesis of pyrazole derivatives, often with high yields and simple work-up procedures. ijsrch.comlongdom.org The use of natural catalysts, such as lemon peel powder, under ultrasonication has also been reported for the synthesis of N-phenyl pyrazoles. ijsrch.com The synthesis of pyrazole-3-carboxylates has been achieved using semicarbazide (B1199961) hydrochloride as a safer alternative to hydrazine in "on water" conditions. rsc.org

| Reactants | Catalyst/Solvent | Green Aspect | Reference |

| Aldehydes, Malononitrile, β-ketoester, Hydrazine hydrate | Water | Use of a green solvent | rsc.org |

| 1,3-dicarbonyls, Phenyl hydrazine | Lemon peel powder/Ultrasonication | Use of a natural catalyst and alternative energy source | ijsrch.com |

| 4-aryl-2,4-diketoesters, Semicarbazide hydrochloride | Water | Avoidance of toxic hydrazine | rsc.org |

Metal-Catalyzed Coupling Reactions for Pyrazole Ring Formation

Transition-metal catalysis offers powerful tools for the formation of C-C and C-N bonds, which are crucial for the synthesis of substituted pyrazoles. While direct metal-catalyzed synthesis of the entire this compound is not commonly reported, metal catalysts can be employed in the synthesis of the pyrazole core. For example, copper-catalyzed reactions have been used in the synthesis of pyrazole derivatives. semanticscholar.org Temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed under transition-metal-catalyst- and oxidant-free conditions, offering a greener alternative. researchgate.net

Multi-Component Reactions for Diversified Pyrazole-1-acetate Libraries

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgnih.gov MCRs are particularly well-suited for the generation of libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of pyrazole derivatives. rsc.org For instance, a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate can lead to highly substituted pyranopyrazoles, demonstrating the power of MCRs in rapidly building molecular complexity. rsc.org A three-component, one-pot reaction of benzaldehydes, malononitrile, and phenylhydrazine in an eco-friendly water/ethanol solvent system has been reported for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. worldresearchersassociations.com While not directly yielding the target molecule, these MCR strategies could be adapted to produce precursors for this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Solvent | Reference |

| Benzaldehyde | Malononitrile | Phenylhydrazine | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | LDH@PTRMS@DCMBA@CuI / H₂O/EtOH | worldresearchersassociations.com |

| Aldehyde | Malononitrile | Ethyl acetoacetate | Pyranopyrazole | Water | rsc.org |

| Enaminones | Benzaldehyde | Hydrazine-HCl | 1-H-pyrazole derivatives | Ammonium acetate / Water |

Mechanistic Elucidation of Formation Reactions

The formation of this compound is typically not a single-step synthesis but rather a two-stage process. The first stage involves the synthesis of the core 5-phenyl-1H-pyrazole ring, commonly via a cyclocondensation reaction. The second stage is the N-alkylation of this pyrazole ring with an ethyl acetate moiety. Understanding the mechanism requires a detailed look at the intermediates and transition states in both of these critical stages.

Stage 1: Formation of the 5-phenyl-1H-pyrazole Core

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent methods for creating the pyrazole ring. rsc.orgjk-sci.com This process involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with a hydrazine. To yield 5-phenyl-1H-pyrazole, a suitable precursor such as 1-phenyl-1,3-butanedione or benzoylacetaldehyde (B102924) would react with hydrazine hydrate.

The reaction proceeds through several key intermediates:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a carbinolamine intermediate.

Dehydration to Hydrazone/Enamine: The carbinolamine rapidly loses a water molecule to form a more stable hydrazone intermediate. This intermediate can exist in equilibrium with its enamine tautomer, which is crucial for the subsequent cyclization step.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate, often a hydroxylpyrazolidine. rsc.org This cyclization is generally considered the rate-determining step under neutral pH conditions.

Final Dehydration (Aromatization): The hydroxylpyrazolidine intermediate undergoes a final acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable, aromatic pyrazole ring.

Stage 2: N-Alkylation of 5-phenyl-1H-pyrazole

Once the 5-phenyl-1H-pyrazole core is formed, the ethyl acetate group is introduced at the N1 position. This is typically achieved by reacting the pyrazole with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate). nih.gov

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism:

Deprotonation: The base removes the acidic proton from the N1 nitrogen of the pyrazole ring, generating a highly nucleophilic pyrazolate anion.

Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic methylene (B1212753) carbon of ethyl chloroacetate.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the pyrazole nitrogen is forming a new bond to the carbon, and the chlorine atom is simultaneously breaking its bond.

Product Formation: The chloride ion is displaced, resulting in the final product, this compound. The poor reactivity of certain electrophiles in similar reactions suggests the potential involvement of a carbocation-like intermediate in the mechanism, particularly with substrates that can stabilize a positive charge. semanticscholar.org

| Reaction Stage | Intermediate | Description |

|---|---|---|

| Ring Formation | Carbinolamine | Formed from the initial attack of hydrazine on a carbonyl group. It is typically unstable and transient. |

| Ring Formation | Hydrazone/Enamine | Results from the dehydration of the carbinolamine. Tautomerization to the enamine form facilitates cyclization. |

| Ring Formation | Hydroxylpyrazolidine | A cyclic, non-aromatic intermediate formed after the intramolecular ring-closing step. rsc.org |

| N-Alkylation | Pyrazolate Anion | A highly nucleophilic anion generated by the deprotonation of 5-phenyl-1H-pyrazole, which initiates the SN2 reaction. |

Stereochemistry is a critical aspect of synthesis when chiral centers are formed or when the spatial arrangement of atoms affects the reaction's outcome. However, for the synthesis of the parent compound, this compound, stereochemical considerations are minimal.

The final product molecule is achiral, meaning it does not have a non-superimposable mirror image and will not exhibit optical activity. The standard synthetic pathway, as described above, does not involve the creation of any stereocenters.

Ring Formation: The cyclocondensation reaction to form the 5-phenyl-1H-pyrazole ring starts with achiral precursors (e.g., 1-phenyl-1,3-butanedione and hydrazine). The resulting pyrazole ring is planar and aromatic, and the phenyl substituent does not create a chiral center.

N-Alkylation: The subsequent SN2 reaction with ethyl chloroacetate also involves achiral reactants. The substitution occurs at a methylene carbon, which does not become a stereocenter upon reaction.

Stereochemical issues would only arise under specific circumstances not typical for this synthesis:

Chiral Starting Materials: If the phenyl ring or the starting dicarbonyl compound contained a pre-existing stereocenter, this chirality would be carried through to the final product.

Chiral Auxiliaries or Catalysts: Asymmetric synthesis could be employed to create chiral derivatives. For instance, if a chiral center were desired on the acetate side chain, a chiral auxiliary could be used to direct the stereoselective formation of that center. nih.gov

Formation of Atropisomers: In highly substituted and sterically hindered pyrazole derivatives, restricted rotation around a single bond could lead to atropisomerism, a form of axial chirality. However, the parent this compound lacks the necessary steric bulk for this to occur.

In some specialized pyrazole syntheses, such as the Michael addition of pyrazoles to certain conjugated alkynes, stereoselectivity can be a key factor, leading to the preferential formation of (E) or (Z) isomers. nih.gov However, this is not relevant to the N-alkylation with ethyl chloroacetate. Therefore, for the standard synthesis of this specific compound, the process is not considered stereoselective as no new stereocenters are formed.

| Compound | Presence of Stereocenters | Stereochemical Outcome |

|---|---|---|

| 1-Phenyl-1,3-butanedione (Reactant) | No | Achiral |

| Hydrazine (Reactant) | No | Achiral |

| 5-phenyl-1H-pyrazole (Intermediate) | No | Achiral |

| Ethyl chloroacetate (Reactant) | No | Achiral |

| This compound (Product) | No | Achiral |

Spectroscopic Characterization and Advanced Structural Analysis of Ethyl 5 Phenyl 1h Pyrazole 1 Acetate

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 5-phenyl-1H-pyrazole-1-acetate, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group of the acetate (B1210297) moiety would typically present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other. The methylene protons of the acetate group attached to the pyrazole (B372694) nitrogen would likely appear as a singlet. The protons of the phenyl ring would resonate in the aromatic region, typically between 7.0 and 8.0 ppm, with their multiplicity depending on the substitution pattern and coupling interactions. The pyrazole ring protons, if present, would also appear in a characteristic region of the spectrum. In related pyrazole structures, the pyrazole proton often appears as a downfield shifted singlet. For instance, in 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, the pyrazole proton is observed at δ=7.99 ppm. spectrabase.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 160-180 ppm. The carbons of the phenyl and pyrazole rings would resonate in the aromatic region, generally between 110 and 150 ppm. The methylene and methyl carbons of the ethyl acetate group would be found in the upfield region of the spectrum. For example, in a series of 1-phenyl-3-aryl/t-butyl-5-arylpyrazoles, the pyrazole C4 and C5 carbons show distinct chemical shifts that are sensitive to the nature of the substituents on the aryl rings. researchgate.net

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds, is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrazole-CH | ~6.0 - 8.0 | ~105 - 110 |

| Phenyl-CH | ~7.2 - 7.8 | ~125 - 130 |

| N-CH₂-COO | ~5.0 - 5.5 | ~50 - 55 |

| COO-CH₂-CH₃ | ~4.1 - 4.3 (quartet) | ~60 - 62 |

| COO-CH₂-CH₃ | ~1.2 - 1.4 (triplet) | ~14 - 15 |

| C=O | - | ~165 - 170 |

| Pyrazole-C-Ph | - | ~140 - 150 |

| Phenyl-C (ipso) | - | ~130 - 135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The aromatic C-H stretching vibrations of the phenyl and pyrazole rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would likely produce a series of bands in the 1400-1600 cm⁻¹ region. Additionally, the C-O stretching of the ester group would be observable in the 1000-1300 cm⁻¹ range. In a similar pyrazole derivative, a carbonyl stretch for an ester group was observed at 1746 cm⁻¹. researchgate.net

A summary of the expected characteristic IR absorption bands is provided in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Ester C=O Stretch | 1735 - 1750 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-O Stretch (Ester) | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₄N₂O₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 230.26 g/mol .

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), resulting in an [M - 45]⁺ peak. Another typical fragmentation is the loss of the entire ethyl acetate moiety. The cleavage of the N-CH₂ bond could also occur, leading to fragments corresponding to the pyrazole ring and the ethyl acetate cation. The phenyl group could also be lost, giving rise to a significant fragment ion. The analysis of these fragmentation patterns provides a fingerprint of the molecule and helps to confirm the connectivity of the different structural units.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Single-Crystal Diffraction Studies for Absolute Configuration

A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. The crystal system, space group, and unit cell dimensions would be determined, offering insights into the packing of the molecules in the crystal lattice. The analysis would reveal the precise bond lengths and angles of the pyrazole and phenyl rings, as well as the ethyl acetate moiety. For instance, in the crystal structure of a related compound, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the pyrazole ring was found to be essentially planar. nih.gov The dihedral angle between the pyrazole and phenyl rings is a key conformational parameter that would be precisely determined. In a similar pyrazole derivative, the dihedral angle between the pyrazole and benzene (B151609) rings was found to be 6.98 (11)°. nih.gov

The following table summarizes the type of data that would be obtained from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Conformational details of the molecule |

| Dihedral Angles | Relative orientation of planar groups |

Conformational Analysis and Tautomerism of the Pyrazole Ring System

The conformational landscape and potential tautomerism of the pyrazole ring in this compound are critical to understanding its chemical behavior and molecular interactions. While direct comprehensive studies on this specific molecule are not extensively documented in publicly available literature, a robust understanding can be constructed by examining foundational principles of pyrazole chemistry and analyzing data from closely related structural analogs.

The pyrazole ring itself is an aromatic five-membered heterocycle. In substituted pyrazoles, the planarity of this ring is a key feature. X-ray crystallography studies on analogous compounds, such as ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, have demonstrated that the pyrazole ring is essentially planar. nih.gov This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons, which confers aromatic stability.

In the solid state, the dihedral angle between the pyrazole and phenyl rings in related structures provides insight into the likely conformation. For instance, in ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate, the dihedral angle between the pyrazole and benzene rings is a mere 6.98(11)°. nih.gov This near-coplanarity suggests a significant degree of conjugation between the two aromatic systems, which would stabilize this conformation. Conversely, in ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, a much larger dihedral angle of 82.82(10)° is observed, indicating that steric hindrance from the bulky tert-butyl group can force the rings out of planarity. nih.gov Given the substitution pattern of this compound, a conformation with a relatively small dihedral angle between the phenyl and pyrazole rings is anticipated, promoting electronic delocalization.

The orientation of the ethyl acetate group is also subject to rotational freedom. In the aforementioned methoxyphenyl-substituted analog, the two ethyl carboxylate groups exhibited different inclinations relative to the pyrazole ring, at 2.16(9)° and 75.95(11)°. nih.gov This highlights the conformational flexibility of such side chains, which can be influenced by crystal packing forces and intramolecular interactions.

Tautomerism of the Pyrazole Ring

Prototropic tautomerism is a well-established characteristic of N-unsubstituted pyrazoles. clockss.org This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a generic 3(5)-substituted pyrazole, two tautomeric forms can exist in equilibrium. In the case of 3(5)-phenylpyrazole, studies have shown that the equilibrium in solution favors the 3-phenyl tautomer. fu-berlin.de

However, in this compound, the nitrogen at the 1-position is substituted with an ethyl acetate group. This substitution precludes the classic prototropic tautomerism involving the ring nitrogens.

An alternative form of tautomerism, known as pyrazolone-type tautomerism, could be considered. Pyrazolones can exist in several tautomeric forms, including OH, CH, and NH forms. clockss.orgias.ac.in This type of tautomerism is typically relevant for pyrazoles bearing a hydroxyl or oxo group. Since this compound does not possess such a group, pyrazolone-type tautomerism is not a primary consideration for this molecule under normal conditions.

Based on the structure of this compound, with the ethyl acetate group firmly attached to the N1 position, the molecule is expected to exist predominantly in the single tautomeric form as named. The key structural considerations are therefore centered on the rotational conformations of the phenyl and ethyl acetate substituents relative to the stable pyrazole core.

Table of Key Conformational Data from Analogous Structures

| Compound | Dihedral Angle (Pyrazole-Phenyl) | Reference |

| Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate | 82.82(10)° | nih.gov |

| Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate | 6.98(11)° | nih.gov |

| 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one | 43.28(12)° and 46.88(11)° (two independent molecules) | nih.gov |

The provided data from analogous structures suggests that the degree of planarity between the phenyl and pyrazole rings in phenyl-substituted pyrazoles can vary significantly depending on the other substituents present on the pyrazole ring. This variability underscores the importance of considering steric and electronic effects when predicting the conformational preferences of this compound.

Computational and Theoretical Investigations of Ethyl 5 Phenyl 1h Pyrazole 1 Acetate

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to study the properties of pyrazole (B372694) derivatives. acu.edu.inmdpi.com DFT offers a balance between computational cost and accuracy, making it a valuable tool for exploring molecular structure and reactivity. asrjetsjournal.org These calculations provide a theoretical framework for understanding the fundamental characteristics of the title compound, often by studying structurally similar molecules.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. acu.edu.in For pyrazole derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311G** or 6-311++G(d,p) are commonly used to calculate the lowest energy conformation. acu.edu.inmdpi.comderpharmachemica.com The theoretical results are often validated by comparing them with experimental data from single-crystal X-ray diffraction analysis of analogous compounds. bohrium.com

Studies on related pyrazole structures reveal key geometric features. For instance, in ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the pyrazole ring is nearly planar and is significantly inclined with respect to the phenyl ring, with a dihedral angle of 82.82 (10)°. nih.gov Similarly, in 5-ethyl-4-phenyl-1H-pyrazol-3(2H)-one, the dihedral angles between the pyrazole and phenyl rings were found to be 43.28 (12)° and 46.88 (11)° for two independent molecules in the asymmetric unit. nih.gov These findings suggest that the phenyl and pyrazole rings in ethyl 5-phenyl-1H-pyrazole-1-acetate are also likely to be non-coplanar. The optimization process provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. derpharmachemica.com

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Analogue

| Parameter | Bond | Value |

|---|---|---|

| Dihedral Angle | Phenyl Ring vs. Pyrazole Ring | 60.35 (8)° |

| Dihedral Angle | Pyrazole Ring vs. Phenyl Ring | 39.74 (8)° |

| Bond Length | N1-N2 | 1.360(2) Å |

| Bond Length | N2-C9 | 1.367(2) Å |

Data derived from studies on pyrazole analogues like ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate and ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acu.edu.in A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. bohrium.combohrium.com This analysis helps identify which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Pyrazole Analogue

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.21 |

| E(LUMO) | -1.95 |

| Energy Gap (ΔE) | 4.26 |

Theoretical values obtained for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate using DFT at the PBE/TZ2P level. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. derpharmachemica.combohrium.com The MEP map provides a visual representation of the charge distribution on the molecular surface. asrjetsjournal.org

Different colors on the MEP surface indicate varying electrostatic potentials. Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. asrjetsjournal.orgnih.gov For pyrazole derivatives, MEP analysis typically shows negative potential around the carbonyl oxygen of the ester group and the nitrogen atoms of the pyrazole ring, identifying them as sites for electrophilic interaction. The hydrogen atoms of the phenyl ring often exhibit a positive potential, marking them as potential sites for nucleophilic interaction. derpharmachemica.com

Quantum mechanical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

Vibrational Frequencies: DFT calculations are used to compute the harmonic vibrational frequencies corresponding to an experimental Infrared (IR) spectrum. derpharmachemica.comnih.gov Theoretical frequencies are often scaled by a factor (e.g., 0.96 for B3LYP/6-311G**) to correct for anharmonicity and other systematic errors, leading to a good correlation between theoretical and experimental spectra. mdpi.com This allows for the precise assignment of vibrational modes, such as the characteristic C=O stretching of the ester group and C-H stretching of the aromatic rings. derpharmachemica.comresearchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazole Analogue

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |

|---|---|---|

| Aromatic C-H Stretch | 3041 | 3081-3026 |

| C=O Stretch | 1702 | 1680 |

| Phenyl Ring C=C Stretch | 1597 | 1580 |

Data based on studies of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole and ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. derpharmachemica.comresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). asrjetsjournal.org Theoretical prediction of chemical shifts is crucial for assigning signals in experimental NMR spectra and confirming the molecular structure. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. bohrium.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* or π→π* transitions. bohrium.com

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent.

For molecules like this compound, MD simulations can explore the accessible conformational space, revealing the different shapes the molecule can adopt and the energy barriers between them. researchgate.net Although direct MD studies on the title compound are not extensively documented, this technique is widely applied to similar heterocyclic compounds to understand their stability, flexibility, and interactions in a biological context. nih.gov A typical simulation runs for nanoseconds, and the resulting trajectory is analyzed to understand root-mean-square deviation (RMSD), radius of gyration, and other dynamic properties. researchgate.net

Molecular Docking Studies of Analogues with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

Numerous studies have used molecular docking to investigate the potential biological activities of pyrazole analogues. nih.gov Pyrazole-containing compounds have been docked into the active sites of various enzymes to explore their potential as inhibitors. researchgate.net These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and the amino acid residues of the target protein. This information is crucial for understanding the structure-activity relationship and for designing more potent and selective analogues. nih.gov

Prediction of Ligand-Target Interaction Modes and Binding Affinities

Computational docking is a primary tool for predicting how a ligand like this compound might bind to a protein's active site and for estimating the strength of this interaction, often expressed as binding affinity (e.g., in kcal/mol) or an inhibition constant. These simulations place the ligand in various orientations within the target's binding pocket and score them based on a force field that approximates the energetics of the interaction.

For instance, in a study of a related compound, ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate, molecular docking was used to investigate its interaction with the cannabinoid receptor 1. bohrium.com Such studies can reveal the most stable binding pose of the ligand and provide a theoretical basis for its potential biological activity. The binding affinity is a critical parameter that helps in ranking potential drug candidates; a lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Representative Docking Results for a Structurally Similar Pyrazole Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Cannabinoid Receptor 1 | Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate | -9.5 | 45.2 nM |

| VEGFR-2 | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Not Reported |

| Aurora A | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not Reported |

| CDK2 | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 | Not Reported |

Note: The data in this table is illustrative and based on studies of related pyrazole compounds to demonstrate the type of information generated from molecular docking studies. bohrium.comresearchgate.netnih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Computational analyses of docked poses provide detailed insights into these interactions, particularly hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity and specificity.

Hydrogen Bonding: The pyrazole core, with its nitrogen atoms, and the ester group of this compound are potential sites for hydrogen bonding. The nitrogen atoms can act as hydrogen bond acceptors, while the carbonyl oxygen of the ester group is also a strong hydrogen bond acceptor. These groups can form crucial interactions with hydrogen bond donor residues, such as the side chains of arginine, lysine, serine, and threonine, or with the peptide backbone of the protein.

In studies of other pyrazole-based inhibitors, the phenyl substituents have been shown to orient towards hydrophobic subsites within the enzyme's active site, forming significant hydrophobic contacts that enhance binding. nih.gov

Identification of Key Amino Acid Residues for Ligand Recognition

A critical outcome of molecular docking and molecular dynamics simulations is the identification of the specific amino acid residues that are essential for recognizing and binding the ligand. By analyzing the docked conformation, researchers can pinpoint which residues form hydrogen bonds, hydrophobic interactions, or other types of contacts with the ligand.

For example, in docking studies of pyrazole derivatives with various protein kinases, specific residues within the ATP-binding pocket are often identified as key interaction points. researchgate.netnih.gov These might include a "gatekeeper" residue that controls access to a deeper hydrophobic pocket, or residues that form hydrogen bonds with the hinge region of the kinase.

Table 2: Illustrative Key Amino Acid Interactions for a Pyrazole Derivative

| Ligand Moiety | Type of Interaction | Key Amino Acid Residue(s) |

| Phenyl Ring | Hydrophobic (π-π stacking) | Phenylalanine (Phe), Tyrosine (Tyr) |

| Pyrazole Core | Hydrogen Bond | Lysine (Lys), Aspartate (Asp) |

| Ethyl Ester Group | Hydrogen Bond | Serine (Ser), Arginine (Arg) |

| Phenyl Ring | Hydrophobic | Leucine (Leu), Valine (Val) |

Note: This table provides a hypothetical representation of the types of interactions and key amino acid residues that could be involved in the binding of a phenyl-pyrazole compound, based on general principles and findings from studies on related molecules. nih.gov

Understanding these key residues is fundamental for structure-based drug design. It allows for the rational modification of the ligand to enhance its affinity and selectivity for the target protein. For instance, if a particular hydrophobic pocket is identified, the ligand might be modified to include a larger or more complementary hydrophobic group to better fill that pocket and increase binding affinity.

Structure Activity Relationship Sar Studies of Ethyl 5 Phenyl 1h Pyrazole 1 Acetate Derivatives

Elucidation of Substituent Effects on Molecular Interactions

The functional groups and substituents attached to the core scaffold of ethyl 5-phenyl-1H-pyrazole-1-acetate play a significant role in defining its interaction with biological macromolecules. The electronic properties, steric bulk, and hydrogen bonding capacity of these substituents can enhance or diminish binding affinity and, consequently, biological activity.

The phenyl group at the C5 position of the pyrazole (B372694) ring is a frequent target for modification in SAR studies. Altering the substituents on this ring can significantly affect the compound's hydrophobic, electronic, and steric profile, thereby influencing its binding affinity for target proteins.

Research on analogous pyrazole-containing compounds has demonstrated the profound impact of phenyl ring substitutions. For instance, in a series of pyrazole-based inhibitors, the position of a halogen substituent on an N-benzyl group was found to be critical; a meta-chloro substitution was preferred over ortho or para placements, and larger, more hydrophobic groups at this position were also found to be potent. researchgate.net In other studies, the introduction of electron-donating groups, such as methoxy (B1213986) substituents, onto the phenyl ring has been shown to produce significant anti-inflammatory activity. nih.gov Specifically, derivatives with 2,3-dimethoxy and 3,4-dimethoxy substitutions on the phenyl ring exhibited potent activity, suggesting that these groups may be involved in favorable interactions within the target's binding site. nih.gov Conversely, hydrophilic substituents like amino (-NH2) or hydroxyl (-OH) groups can establish crucial hydrogen bonds, while their replacement with hydrophobic groups like bromo (-Br) or methyl (-CH3) can enhance affinity through hydrophobic interactions, sometimes compensating for the loss of hydrogen bonding. tandfonline.com

| Analog Series | Substituent (Position) | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-benzyl Pyrazole Inhibitors | meta-Chloro | Preferred over ortho/para positions | researchgate.net |

| N-benzyl Pyrazole Inhibitors | Large hydrophobic groups (meta) | Potent activity observed | researchgate.net |

| Ethyl 5-aryl-1H-pyrazole-3-carboxylates | 3,4-Dimethoxy | Significant anti-inflammatory activity | nih.gov |

| Ethyl 5-aryl-1H-pyrazole-3-carboxylates | 2,3-Dimethoxy | Significant anti-inflammatory activity | nih.gov |

| General Pyrazole Derivatives | -NH2 or -OH | Can form favorable hydrogen bonds | tandfonline.com |

| General Pyrazole Derivatives | -Br or -CH3 | Can enhance affinity via hydrophobic interactions | tandfonline.com |

The ethyl acetate (B1210297) group at the N1 position of the pyrazole ring is a key functional feature that can be modified to tune the molecule's physicochemical properties and binding interactions. Modifications can include altering the ester's alkyl chain, hydrolyzing the ester to a carboxylic acid, or converting it into an amide.

The N1 position of the pyrazole ring is often critical for receptor interaction. In some contexts, an unsubstituted N1-H is essential for activity, as it can act as a hydrogen bond donor. acs.org For instance, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, methylation of the N1 nitrogen resulted in a complete loss of inhibitory effect. acs.org Similarly, studies on other pyrazole-based inhibitors showed that introducing methyl or phenyl groups at the N1 position led to a four- to six-fold decrease in activity compared to the unsubstituted N-H analogue. nih.gov

However, this is not a universal rule, and the effect of N1-substitution is highly target-dependent. In studies of pyrazolopyrimidine ligands for the translocator protein (TSPO), extensive modification of an N-acetamide group was tolerated and even beneficial. nih.gov It was found that N,N-disubstitution of the acetamide (B32628) could be used to introduce diverse chemical groups, and a heterozygous phenyl-ethyl substitution pattern resulted in a ligand with picomolar activity. nih.gov This suggests that for certain targets, the N1-acetate moiety of this compound could be a valuable point for modification. Potential modifications could include:

Ester Hydrolysis: Conversion to the corresponding carboxylic acid introduces a negative charge at physiological pH, which could form ionic interactions or key hydrogen bonds.

Amidation: Converting the ester to a primary, secondary, or tertiary amide changes its hydrogen bonding capability and lipophilicity.

Alkyl Chain Variation: Modifying the ethyl group to other alkyl or aryl groups can alter steric interactions and lipophilicity.

| Scaffold | N1-Substituent | Effect on Activity vs. N-H | Postulated Reason | Reference |

|---|---|---|---|---|

| Pyrazole NAAA Inhibitors | Methyl | Complete loss of activity | N1-H acts as a critical H-bond donor | acs.org |

| 3,5-diphenylpyrazole Inhibitors | Methyl or Phenyl | 4- to 6-fold decrease in activity | Unfavorable steric/electronic effect | nih.gov |

| Pyrazolopyrimidine TSPO Ligands | N,N-diethyl acetamide | High affinity (Ki = 0.18 nM) | Favorable interactions in a lipophilic pocket | mdpi.com |

| Pyrazolopyrimidine TSPO Ligands | N-phenyl, N-ethyl acetamide | Very high affinity (Ki = 0.28 nM) | Favorable hydrophobic π–π interactions | nih.gov |

Systematic Modifications to the Pyrazole Ring System

The pyrazole ring itself is a versatile scaffold that can be systematically modified to improve pharmacological properties. Key strategies include isosteric replacement of the entire ring and altering the position of substituents around it.

In these studies, the central pyrazole ring was replaced with bioisosteres such as thiazole (B1198619), triazole, and imidazole (B134444). mdpi.com The resulting compounds were found to retain CB1 antagonistic activity, demonstrating that these heterocycles can serve as effective bioisosteres for the pyrazole core in this context. mdpi.com Molecular modeling studies confirmed a close three-dimensional structural overlap between the imidazole analogues and the parent pyrazole compound, and SAR studies revealed a strong correlation between the biological results in the imidazole and pyrazole series. nih.govmdpi.com

| Original Scaffold | Bioisosteric Replacement | Resulting Activity | Reference |

|---|---|---|---|

| 1,5-Diarylpyrazole | Imidazole | Retained potent CB1 antagonism | mdpi.com |

| 1,5-Diarylpyrazole | Triazole | Retained CB1 antagonism | mdpi.com |

| 1,5-Diarylpyrazole | Thiazole | Retained CB1 antagonism | mdpi.com |

| Pyrazole-3-carboxamide | 5-Alkyl Oxadiazole | Discovered novel class with CB1 antagonism | mdpi.com |

The arrangement of substituents on the pyrazole ring is crucial for determining biological activity. Alkylation of an unsymmetrically substituted pyrazole can result in a mixture of two positional isomers, N1- and N2-alkylated products, and their ratio can depend on the nature of the substituents and the reaction conditions. nih.gov These isomers can have vastly different biological profiles due to their distinct shapes and hydrogen bonding capabilities. The N1-H can act as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor. nih.gov

For example, in the development of phosphodiesterase 5 (PDE5) inhibitors, it was reported that potent and selective inhibitors could be achieved with basic alkyl or heteroaryl substituents at the N2 position. nih.gov In another example, the regioselectivity of the condensation reaction to form the pyrazole ring itself can be influenced by the steric and electronic properties of the precursors, leading to different positional isomers with varied activity. researchgate.net A drop in regioselectivity, and thus the formation of mixed isomers, was observed when the steric bulk of substituents on the precursors was altered. researchgate.net This highlights the importance of controlling regiochemistry during synthesis to obtain the desired, more active isomer.

Design Principles from SAR Data for Targeted Molecular Interaction Enhancement

The collective SAR data from studies on this compound and its analogues provide several guiding principles for the design of new derivatives with enhanced molecular interactions:

Optimize Phenyl Ring Substitution: The C5-phenyl ring is a key point for modification. The introduction of specific electron-donating groups (e.g., methoxy) or hydrophobic groups (e.g., halogens) at optimal positions (e.g., meta) can significantly enhance binding affinity. The choice of substituent should be guided by the nature of the target's binding pocket, balancing hydrophobicity and the potential for hydrogen bonding.

Strategically Modify the N1-Moiety: The N1-substituent's role is highly target-specific. If the N1-H is a critical hydrogen bond donor, modifications to the ethyl acetate group may be detrimental. However, if the binding pocket has available lipophilic space, converting the ester to amides with varied alkyl or aryl substituents can unlock significant gains in potency. Hydrolysis to the carboxylic acid could also be explored to engage with basic residues.

Consider Bioisosteric Ring Replacements: If the pyrazole core itself is not involved in essential, specific interactions, replacing it with other heterocycles like imidazole or thiazole can improve properties such as metabolic stability or solubility while maintaining the necessary geometry for binding.

Control Positional Isomerism: The precise placement of substituents on the pyrazole ring and the specific nitrogen atom (N1 vs. N2) that is substituted are critical. Synthetic strategies must be employed to ensure regiochemical control to produce the single, most active isomer and avoid isomeric mixtures that can complicate pharmacological evaluation.

By applying these principles, medicinal chemists can rationally design and synthesize novel derivatives of this compound with improved affinity and selectivity for their intended biological targets.

Mechanistic Insights into Molecular Interactions of Ethyl 5 Phenyl 1h Pyrazole 1 Acetate and Its Derivatives

In Vitro Studies of Molecular Targets and Enzyme Inhibition

In vitro studies have been instrumental in identifying the molecular targets of pyrazole (B372694) derivatives and quantifying their inhibitory effects. These studies have primarily focused on enzymes implicated in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR2).

The pyrazole scaffold is a well-established pharmacophore for the inhibition of COX enzymes, with many derivatives exhibiting high selectivity for COX-2 over COX-1. This selectivity is a critical attribute for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. Research has shown that various substituted pyrazole derivatives can inhibit the COX-2 enzyme with half-maximal inhibitory concentrations (IC50) in the micromolar to nanomolar range. For instance, certain novel pyrazole derivatives have demonstrated potent and selective COX-2 inhibition with IC50 values as low as 0.043 µM. nih.gov The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrazole and phenyl rings play a crucial role in determining the inhibitory potency and selectivity. nih.gov

Similarly, pyrazole derivatives have been extensively investigated as inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Numerous studies have reported the synthesis of pyrazole-based compounds that effectively inhibit VEGFR2 kinase activity. For example, novel pyrazole-based scaffolds have been identified as potent VEGFR2 inhibitors with IC50 values in the nanomolar range, with some compounds showing comparable or even superior activity to established drugs like Sorafenib. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the ATP-binding pocket of VEGFR2, highlighting key interactions that contribute to their inhibitory activity. nih.gov

Receptor binding assays are crucial for determining the affinity of a ligand for its target. For pyrazole derivatives, such studies have been conducted on various receptors, including the estrogen receptor (ER). mdpi.com These studies have identified tetrasubstituted pyrazoles as high-affinity ligands for ER, with some analogues showing a remarkable preference for the ERα subtype. mdpi.com The binding affinity is quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor binding sites are occupied. The structural features of the pyrazole core and its substituents are critical in dictating the binding affinity and selectivity. mdpi.com

Although specific receptor binding data for ethyl 5-phenyl-1H-pyrazole-1-acetate is not available, the principles of ligand-receptor interactions established for its analogues can be extrapolated. The formation of a stable ligand-receptor complex is a prerequisite for biological activity, and this is governed by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions between the ligand and the amino acid residues in the receptor's binding pocket.

Biophysical Characterization of Ligand-Target Complexes

Biophysical techniques provide detailed information about the energetic and structural changes that occur upon the binding of a ligand to its target protein.

Thermodynamic analysis of the binding of pyrazole derivatives to their target proteins, such as p38 mitogen-activated protein (MAP) kinase, has been performed using techniques like Biacore. nih.gov These studies determine the key thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A strong correlation has been observed between the dissociation constant (KD) and the IC50 value of these compounds. nih.gov However, the relationship between the IC50 and the individual kinetic (kon, koff) or thermodynamic (ΔH, ΔS) parameters is often not straightforward, indicating a diversity of kinetic and thermodynamic routes to achieve inhibition. nih.gov

The binding of a ligand to a protein often induces conformational changes in the protein structure. These changes can be subtle, involving the reorientation of a few amino acid side chains, or more dramatic, involving the movement of entire domains. Such conformational changes are often essential for the biological function of the protein and for the mechanism of action of the inhibitor. While specific studies on the conformational changes induced by this compound are lacking, the general principles of ligand-induced conformational changes are well-established. X-ray crystallography and other structural biology techniques have been used to visualize the binding of pyrazole derivatives to their target enzymes, providing insights into the specific interactions and the resulting conformational adjustments in the protein. nih.gov

Elucidation of Downstream Signaling Pathway Modulation

The inhibition of key enzymes or the binding to specific receptors by compounds like this compound and its derivatives can lead to the modulation of downstream signaling pathways. These pathways are complex networks of protein interactions that control various cellular processes, including cell growth, proliferation, and survival.

Research has shown that pyrazole derivatives can interfere with critical cancer-related signaling cascades such as the PI3K/AKT and MAPK/ERK pathways. nih.govnih.gov For instance, certain pyrazole derivatives have been identified as potent inhibitors of PI3 kinase, leading to significant cytotoxicity against breast cancer cells. nih.gov The MAPK signaling pathway, which is frequently dysregulated in cancer, is another important target for pyrazole-based inhibitors. nih.gov By inhibiting key kinases in these pathways, pyrazole derivatives can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov

The ability of various pyrazole derivatives to modulate these critical signaling pathways underscores the therapeutic potential of this class of compounds in diseases like cancer and inflammation. While the specific downstream effects of this compound have yet to be fully elucidated, the extensive research on its analogues provides a strong foundation for future investigations into its precise mechanism of action.

Applications in Organic Synthesis and Future Research Directions in Pyrazole 1 Acetate Chemistry

Utilization of Ethyl 5-phenyl-1H-pyrazole-1-acetate as a Privileged Scaffold in Heterocyclic Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. The pyrazole (B372694) ring system is a well-established privileged scaffold due to its structural features and its role in numerous approved drugs. nih.govnih.gov this compound embodies this, providing a robust platform for constructing a diverse array of heterocyclic compounds.

Fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, are of significant interest due to their structural analogy to purines and their resulting broad-spectrum biological activities, including roles as protein kinase inhibitors in cancer therapy. nih.govresearchgate.net The synthesis of these bicyclic systems often relies on the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net

While this compound does not possess the requisite amino group for direct cyclization, it serves as an excellent precursor for its introduction. A common synthetic strategy involves electrophilic substitution at the C4 position of the pyrazole ring, which is known to be reactive. globalresearchonline.net For instance, nitration of the pyrazole ring followed by reduction would yield a 4,5-disubstituted pyrazole with the necessary amino functionality. This intermediate can then undergo cyclization to form the desired fused heterocyclic system. Various synthetic strategies, including microwave-assisted and one-pot cyclization methodologies, have been developed to construct pyrazolo[1,5-a]pyrimidines with high efficiency and control over the final structure. nih.gov

The structure of this compound offers three key regions for synthetic diversification, making it an ideal starting point for building complex molecules.

The Pyrazole Core : The nitrogen atoms and the C4 carbon of the pyrazole ring can be functionalized. For example, the C4 position can undergo Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be used in subsequent reactions like condensations or reductive aminations. mdpi.com

The Phenyl Substituent : The phenyl ring at the C5 position can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can modulate the molecule's electronic and steric properties.

The Ethyl Acetate (B1210297) Moiety : The ester group at the N1 position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide. For instance, reduction of similar ethyl pyrazole-carboxylates using lithium aluminum hydride to yield the corresponding methanol (B129727) derivatives is a documented transformation. nih.govacs.org

These modifications allow for the systematic elaboration of the initial scaffold, enabling the synthesis of large libraries of compounds for screening in drug discovery programs targeting various diseases, including cancer. nih.govnih.gov

Advanced Chemical Modifications for Enhanced Research Utility

To expand the utility of this compound as a research tool, specific chemical modifications can be performed to introduce new functionalities. These modifications provide attachment points for other molecular fragments, probes, or solid supports, facilitating its use in medicinal chemistry and chemical biology.

| Modification Type | Reagents and Conditions | Product Functionality | Potential Application |

| Ester Hydrolysis | Aqueous base (e.g., NaOH, LiOH), followed by acidification | Carboxylic Acid | Amide bond formation, further esterification, conjugation to biomolecules. |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | Primary Alcohol | Ether synthesis, oxidation to aldehyde, conversion to leaving groups (e.g., tosylate). nih.govacs.org |

| Halogenation of Pyrazole Ring | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 4-Halo-pyrazole | Substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new C-C bonds. mdpi.com |

| Nitration of Phenyl Ring | HNO₃/H₂SO₄ | Nitro-phenyl pyrazole | Reduction to an amine for further functionalization (e.g., diazotization, acylation). |

These transformations convert a relatively simple starting material into a series of highly valuable, multifunctional building blocks for constructing more complex and targeted chemical structures.

Emerging Research Avenues in Pyrazole-1-acetate Chemistry

Research in pyrazole chemistry is continuously evolving, driven by the need for more efficient synthetic methods and a deeper understanding of molecular interactions.

The synthesis of pyrazole derivatives is moving towards more sustainable and efficient processes. Modern synthetic organic chemistry emphasizes the development of novel methodologies that offer improvements over classical techniques. mdpi.com For pyrazole-1-acetates, this includes:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, reducing waste and improving efficiency. ias.ac.in

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrazole-based heterocycles. nih.gov

Green Chemistry Approaches : The use of environmentally benign solvents (like water), heterogeneous catalysts, and solvent-free reaction conditions are becoming more common in the synthesis of pyrazole scaffolds. ias.ac.in

These advanced methods facilitate the rapid and efficient production of diverse libraries of pyrazole-1-acetate derivatives for various research applications.

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com In the context of pyrazole-1-acetate chemistry, computational techniques are being used to accelerate the design and development of new compounds.

Density Functional Theory (DFT) : DFT calculations provide detailed insights into the electronic structure, stability, and reactivity of pyrazole derivatives. researchgate.net This information can be used to predict the outcomes of chemical reactions and to understand the molecule's intrinsic properties.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. eurasianjournals.comrsc.org For pyrazole-1-acetate derivatives, docking studies can help identify potential biological targets and guide the design of more potent and selective inhibitors for therapeutic purposes. rsc.org

The synergy between advanced synthetic methodologies and powerful computational tools is paving the way for the rational design of novel pyrazole-1-acetate-based compounds with tailored properties for specific applications in medicine and materials science.

Exploration of New Molecular Targets and Interaction Mechanisms

The field of medicinal chemistry is continually seeking novel molecular targets to address unmet medical needs and to develop therapeutics with improved efficacy and safety profiles. Within the chemistry of pyrazole-1-acetate derivatives, research efforts are gradually expanding to identify and validate new biological targets beyond the well-established ones. This exploration is largely driven by computational methods, such as molecular docking and virtual screening, which allow for the prediction of binding affinities of pyrazole-based compounds to a wide array of proteins.

While specific experimental data on the molecular targets of This compound is not extensively available in the current body of scientific literature, the broader class of pyrazole derivatives has been investigated against a range of potential targets. These studies provide a foundation for future research directions for compounds like this compound.

One area of significant interest is the investigation of pyrazole derivatives as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been explored for their potential to inhibit oncogenic proteins like the epidermal growth factor receptor (EGFR) and HER-2. nih.gov Although these are not pyrazole-1-acetate structures, they highlight the potential of the pyrazole scaffold to interact with kinase domains. Future studies could therefore explore the inhibitory potential of this compound and its analogues against a panel of kinases implicated in cancer and inflammatory diseases.

Another promising avenue of research is the targeting of proteins involved in the regulation of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, and their inhibition can promote the death of cancer cells. Recent research has demonstrated that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov These findings suggest that the pyrazole core can serve as a scaffold for the development of novel apoptosis inducers. Molecular docking studies in this area could elucidate the potential binding modes of this compound within the BH3-binding groove of Bcl-2 family proteins.

Furthermore, the exploration of pyrazole derivatives as modulators of enzymes involved in inflammatory pathways continues to be a fertile ground for discovery. While cyclooxygenase (COX) enzymes are a known target, other enzymes in the inflammatory cascade could also be relevant. For example, lipoxygenases (LOX) are another class of enzymes involved in the biosynthesis of inflammatory mediators. Docking studies with soybean lipoxygenase have been performed for some pyrazole derivatives, suggesting that this enzyme family could be a potential target. researchgate.net

The interaction mechanisms of pyrazole derivatives with their targets are being elucidated through a combination of experimental and computational techniques. X-ray crystallography of protein-ligand complexes can provide detailed atomic-level information about the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity and selectivity. In the absence of experimental structures, molecular dynamics simulations can be employed to predict the stability of the ligand-protein complex and to understand the dynamic nature of the interactions.

For this compound, future research should focus on systematic screening against a diverse panel of biologically relevant targets. This could involve high-throughput screening of compound libraries or more targeted approaches based on in silico predictions. Once a promising target is identified, detailed biochemical and cellular assays would be necessary to validate the interaction and to determine the functional consequences of target engagement.

Table of Potential Molecular Targets for Pyrazole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | EGFR, HER-2, BRAFV600E | Cancer |

| Apoptosis Regulators | Bcl-2, Bax, p53, Caspase-3 | Cancer |

| Inflammatory Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX) | Inflammation, Pain |

It is important to reiterate that the exploration of new molecular targets for This compound is still in a nascent stage. The broader research on pyrazole derivatives, however, provides a promising roadmap for future investigations into the therapeutic potential of this specific compound.

Q & A

Basic: What synthetic methodologies are commonly employed for ethyl 5-phenyl-1H-pyrazole-1-acetate, and how can reaction conditions be systematically optimized?

Answer:

The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine and a carbonyl-activating agent like DMF-DMA, followed by esterification or hydrolysis steps . Optimization can be achieved via Design of Experiments (DOE) methods, such as factorial design, to evaluate variables like temperature, reaction time, and stoichiometric ratios. Statistical analysis of these parameters helps identify optimal conditions for yield and purity .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

- X-ray crystallography provides definitive structural confirmation, including bond angles and packing motifs .

- FTIR identifies functional groups (e.g., ester C=O stretching at ~1740 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) resolves substituent positions and tautomeric forms, with aromatic protons appearing in the δ 7.2–8.1 ppm range .

- HPLC/GC-MS ensures purity and quantifies byproducts .

Advanced: How can Density Functional Theory (DFT) calculations enhance understanding of the compound’s electronic properties and reactivity?

Answer:

DFT studies (e.g., using Gaussian or Amsterdam Density Functional packages) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites and charge distribution. For example, the electron-withdrawing ester group at the pyrazole N1 position polarizes the ring, influencing nucleophilic/electrophilic behavior . Solvent effects and tautomeric equilibria (e.g., pyrazole ↔ pyrazolone) can also be simulated to reconcile experimental spectral data .

Advanced: What experimental strategies resolve contradictions in spectroscopic data during characterization?

Answer:

Discrepancies between calculated and observed spectra may arise from tautomerism, solvent interactions, or crystallographic packing effects. Strategies include:

- Variable-temperature NMR to detect tautomeric shifts .

- Solvent-dependent UV-Vis studies to assess polarity effects on conjugation .

- Single-crystal XRD to confirm solid-state conformation versus solution-phase dynamics .

Advanced: How can reaction kinetics and mechanistic pathways be investigated for pyrazole derivative synthesis?

Answer:

- In situ FTIR or Raman spectroscopy monitors intermediate formation (e.g., hydrazone intermediates during cyclocondensation) .

- Isotopic labeling (e.g., ¹⁵N-phenylhydrazine) tracks nitrogen incorporation into the pyrazole ring .

- Computational transition-state analysis identifies rate-limiting steps, such as ring closure or esterification .

Advanced: What methodologies are used to evaluate the bioactivity of this compound derivatives?

Answer:

- In vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) quantify IC₅₀ values .

- Molecular docking (AutoDock, Schrödinger) predicts binding modes to receptor sites.

- QSAR modeling correlates substituent effects (e.g., electron-withdrawing groups at C5) with activity trends .

Advanced: How can process intensification techniques improve scalability of pyrazole synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.